molecular formula C18H21NO3 B5549911 2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide

2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide

Cat. No.: B5549911
M. Wt: 299.4 g/mol
InChI Key: AGJCAGWROBCLSZ-UHFFFAOYSA-N
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Description

2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.15214353 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological and Pharmacological Properties

2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide, as a chemical entity, may not have direct research studies or applications documented under its specific name in the accessible scientific literature. However, exploring the broader context of related compounds, we can infer potential research applications based on the activities of structurally or functionally related substances, such as acetamide derivatives and their pharmacological implications. For instance, acetamide and its derivatives, including N-methylacetamide, have been studied for their biological effects, highlighting their commercial importance and the biological consequences of exposure in humans. These chemicals' diverse biological responses vary both qualitatively and quantitatively, reflecting the material's biology and its usage or proposed usage. The environmental toxicology of these materials has expanded, emphasizing the need for updated information regarding their biological effects (Kennedy, 2001).

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics and potential drug interactions of acetamide derivatives is crucial for their scientific research applications. For example, ketamine, a related compound, has been extensively reviewed for its therapeutic uses, highlighting its analgesic, anti-inflammatory, and antidepressant actions. These reviews provide comprehensive insights into drug dose, route of administration, and the time course of these effects, including dissociative, psychotomimetic, cognitive, and peripheral side effects associated with ketamine use. The pharmacokinetics of ketamine, including its rapid metabolism to various metabolites, underscores the importance of exploring these aspects in related compounds for their potential therapeutic applications (Zanos et al., 2018).

Environmental and Toxicological Considerations

The environmental persistence and toxicological effects of related compounds, such as methoxychlor, offer a perspective on the potential environmental impact and safety considerations of acetamide derivatives. Methoxychlor, a chlorinated hydrocarbon pesticide, undergoes metabolic activation to an active estrogenic form, highlighting the significance of understanding the metabolism and environmental behavior of these compounds. The reproductive toxicity of methoxychlor, alongside its potential human health implications, exemplifies the broader considerations necessary for researching and developing acetamide derivatives (Cummings, 1997).

Properties

IUPAC Name

2-[4-[3-(1-methoxyethyl)phenyl]phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(21-3)15-5-4-6-16(11-15)14-7-9-17(10-8-14)22-12-18(20)19-2/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJCAGWROBCLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=C(C=C2)OCC(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.